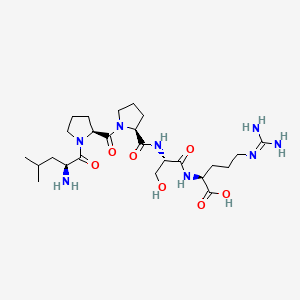

L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine

Descripción general

Descripción

L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine is a pentapeptide composed of five amino acids: leucine, proline, proline, serine, and arginine. This compound is known for its potential biological activities and applications in various fields such as medicine, biology, and chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency .

Análisis De Reacciones Químicas

Types of Reactions

L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: Reduction reactions can target the peptide bonds, although this is less common.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide .

Aplicaciones Científicas De Investigación

Unfortunately, the provided search results contain very limited information about the applications of the specific compound "L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine". However, some related compounds and their applications can be discussed based on the search results.

L-Arginine

L-arginine is an amino acid that the body uses to produce proteins . It is considered semi-essential, meaning the body produces it, but it also needs to be obtained through diet . Dietary sources of L-arginine include fish, meat, and nuts .

L-Arginine Uses

- L-arginine can be supplemented to treat certain conditions .

- L-arginine can enhance lymphocyte blastogenesis to phytohemagglutinin (PHA) in both controls and patients .

- L-arginine is used by the body to produce energy .

Cyclo(L-leucyl-L-prolyl)

Cyclo(L-leucyl-L-prolyl) (CLP) is a cyclic dipeptide with pharmaceutical significance .

Cyclo(L-leucyl-L-prolyl) Uses

- CLP demonstrates non-bactericidal dose-dependent antibiofilm efficacy against Listeria monocytogenes .

- CLP can inhibit swimming and swarming motility .

- CLP is recognized as an antimicrobial and antioxidant agent .

- CLP may suppress growth and migration by attenuating the cell cycle of triple-negative breast cancer cell lines via EGFR and CD151 signaling .

Other Related Compounds

- Glutaminol Sigma-Aldrich offers glutaminol and related products for scientific research .

- Scrambled 10Panx trifluoroacetate salt This product is available from Sigma-Aldrich .

- [Ala13]-Apelin-13 trifluoroacetate salt This product is available from Sigma-Aldrich .

- Apelin-17 trifluoroacetate salt This product is available from Sigma-Aldrich .

- ATI-2341 trifluoroacetate salt This product is available from Sigma-Aldrich .

- Cys-arg-arg Sigma-Aldrich provides cys-arg-arg and related products for scientific research .

This compound

Mecanismo De Acción

The mechanism of action of L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .

Comparación Con Compuestos Similares

Similar Compounds

Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with similar structural features but different biological activities.

L-Arginine, L-lysyl-L-α-glutamyl-L-phenylalanyl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-lysyl-L-valyl-L-α-aspartyl-L-leucyl-L-prolyl: A more complex peptide with additional amino acids and distinct properties.

Uniqueness

L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine is unique due to its specific sequence and combination of amino acids, which confer particular biological activities and potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Actividad Biológica

L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine is a pentapeptide composed of five amino acids: leucine, proline, proline, serine, and arginine. This compound has garnered attention for its potential biological activities and applications in various fields, including medicine and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential therapeutic applications.

Overview of Biological Activity

This compound exhibits a range of biological activities due to its structure and composition. The unique arrangement of amino acids allows it to interact with various molecular targets, influencing cellular processes such as signaling pathways and protein interactions. Notably, the presence of arginine is significant as it is known to play a role in vasodilation and immune response modulation.

The mechanism of action for this compound involves its binding to enzymes or receptors, which modulates their activity. This interaction can lead to various biological effects, including:

- Cellular Signaling : The peptide may influence signaling pathways that regulate cell growth and differentiation.

- Protein Interactions : It can alter the dynamics of protein interactions within cells, potentially affecting metabolic processes.

Case Studies

-

Memory Enhancement in Animal Models :

A study investigated the effects of related peptides on memory enhancement in chicks. The administration of L-prolyl-L-arginyl-glycineamide showed dose-dependent enhancement effects when injected centrally, indicating a potential link between proline-containing peptides and cognitive functions . -

Vasodilation and Blood Flow :

Research on L-arginine derivatives has shown that they can act as vasodilators, improving blood flow and potentially benefiting cardiovascular health. This effect is attributed to the ability of arginine to produce nitric oxide, a potent vasodilator . -

Antimicrobial Properties :

Investigations into the antimicrobial properties of similar peptides suggest that this compound may exhibit activity against certain bacterial strains, making it a candidate for therapeutic applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| Cyclo(L-Leucyl-L-Prolyl) | Cyclic Dipeptide | Varies; generally lower bioactivity than linear peptides |

| L-Arginine | Amino Acid | Vasodilation, immune modulation |

| L-Prolyl-L-Arginyl-Glycineamide | Tripeptide | Memory enhancement effects |

Applications in Medicine

The potential therapeutic applications of this compound are diverse:

- Cardiovascular Health : Due to its vasodilatory effects linked to arginine.

- Cognitive Enhancement : As suggested by studies on related peptides affecting memory.

- Antimicrobial Treatments : Potential use in developing new antibiotics.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N8O7/c1-14(2)12-15(26)22(37)33-11-5-8-19(33)23(38)32-10-4-7-18(32)21(36)31-17(13-34)20(35)30-16(24(39)40)6-3-9-29-25(27)28/h14-19,34H,3-13,26H2,1-2H3,(H,30,35)(H,31,36)(H,39,40)(H4,27,28,29)/t15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAYTGFTNACKMX-VMXHOPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120484-65-3 | |

| Record name | L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120484653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-LEUCYL-L-PROLYL-L-PROLYL-L-SERYL-L-ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFL33E395I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.